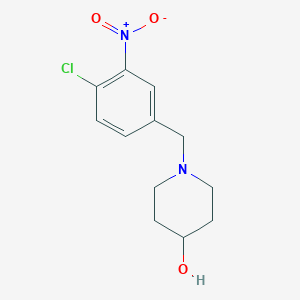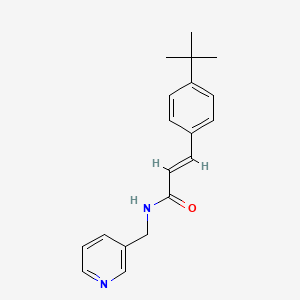
3,4-dimethoxy-N-(2-phenylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dimethoxy-N-(2-phenylethyl)benzenesulfonamide, also known as 25B-NBOMe, is a potent synthetic hallucinogen that belongs to the phenethylamine class of compounds. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin, Germany. Since then, it has gained popularity as a recreational drug due to its potent psychoactive effects. However, its potential as a research tool in the field of neuroscience and pharmacology has also been recognized.
Scientific Research Applications
Antibacterial Micro/Nanomotors
Recent research has explored the use of CBMicro_025853 in the fabrication of antibacterial micro/nanomotors. These motors exhibit enhanced mass transfer and micro-mixing due to their locomotion, which can be leveraged for targeted antimicrobial delivery .
Light-Driven Semiconductor-Based Micro/Nanomotors
The compound is being investigated for its role in optimizing light-driven semiconductor-based micro/nanomotors. These motors have applications in environmental and biomedical fields, where their autonomous movement can be utilized for tasks like targeted drug delivery or environmental remediation .
Bioinformatics Applications
In the field of bioinformatics, CBMicro_025853 may have potential applications. While specific uses in this domain are not detailed in the search results, the compound’s properties could be relevant for research in computational biology and the development of new bioinformatics tools .
properties
IUPAC Name |
3,4-dimethoxy-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-20-15-9-8-14(12-16(15)21-2)22(18,19)17-11-10-13-6-4-3-5-7-13/h3-9,12,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBJRUNQEJLDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203245 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,4-Dimethoxy-N-phenethyl-benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((3R*,4R*)-1-(cyclobutylcarbonyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-3-pyrrolidinyl)methanol](/img/structure/B5624289.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3-thienyl)acetamide](/img/structure/B5624295.png)
![2-anilino-N-[1-(3-isoxazolyl)ethyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5624301.png)

![2-[3-(1H-tetrazol-1-yl)propyl]phthalazin-1(2H)-one](/img/structure/B5624318.png)


![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(trifluoromethoxy)benzyl]pyrrolidin-3-amine](/img/structure/B5624345.png)
![2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5624357.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(3-methyl-2-pyrazinyl)-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B5624365.png)
![4-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5624371.png)
![3-{(3R*,4S*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5624377.png)
![N,N-dimethyl-N'-(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-1,4-benzenediamine](/img/structure/B5624385.png)